Tetrabenazine N-Oxide is a chemical compound derived from tetrabenazine, primarily recognized for its role as a vesicular monoamine transporter 2 inhibitor. It is utilized in the treatment of hyperkinetic movement disorders, notably Huntington's disease. The compound is classified under small molecules and is part of the tetrahydroisoquinoline class of organic compounds, which are characterized by their fused-ring structure and biological activity related to neurotransmitter modulation .
The synthesis of tetrabenazine N-Oxide can be approached through various methods, with notable advancements in efficiency and environmental considerations. A prominent synthesis route involves a Mannich reaction combined with in situ oxidation using visible-light photo-redox catalysis. This method utilizes tetrahydroisoquinoline as a starting material, which undergoes hydrogenation and silylation to produce an intermediate silyl enol ether. Following this, a benzylic C-N bond is oxidized to form an iminium intermediate under light-induced conditions. The reaction conditions were optimized using air, a ruthenium catalyst, and blue LED irradiation, yielding moderate quantities of tetrabenazine .
The molecular formula for tetrabenazine N-Oxide is , with a molecular weight of approximately 333.422 g/mol. Its structure features a complex arrangement typical of tetrahydroisoquinolines, including multiple functional groups that facilitate its biological activity.
Tetrabenazine N-Oxide participates in various chemical reactions primarily related to its function as a monoamine transporter inhibitor. The major metabolic pathway involves the reduction of tetrabenazine to dihydrotetrabenazine, which is further processed by cytochrome P450 enzymes. This metabolic conversion is crucial for its therapeutic efficacy in managing symptoms associated with chorea and other movement disorders .
Tetrabenazine N-Oxide exerts its therapeutic effects by inhibiting the vesicular monoamine transporter 2, leading to decreased storage and release of monoamines such as dopamine, serotonin, and norepinephrine from presynaptic neurons. This action is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as Huntington's disease.
Tetrabenazine N-Oxide exhibits several notable physical and chemical properties relevant to its use in pharmacology:
Tetrabenazine N-Oxide has significant applications in scientific research and clinical settings:
N-Oxidation represents a strategic chemical modification employed to fine-tune the properties of bioactive amines. This transformation profoundly impacts key pharmacological parameters:
Table 1: Impact of N-Oxidation on Key Molecular Properties of Tetrabenazine
Property | Tetrabenazine (TBZ) | Tetrabenazine N-Oxide | Pharmacological Implication |
---|---|---|---|
Molecular Weight (g/mol) | 317.4 | 333.4 | Slight increase, minor steric effect |
Chemical Formula | C₁₉H₂₇NO₃ | C₁₉H₂₇NO₄ | Addition of oxygen atom |
Polarity | Moderate (Tertiary Amine) | High (Permanent Dipole) | Enhanced solubility; Reduced passive BBB permeation |
Ionization State (pH 7.4) | Partially protonated | Zwitterionic potential | Altered distribution and protein binding |
Common Role | Active Pharmaceutical Ingredient | Metabolite/Impurity | Analytical focus; Potential SAR insights |
Within the tetrabenazine scaffold, N-oxidation occurs specifically on the piperidine nitrogen. Analytical characterization of Tetrabenazine N-Oxide is crucial in pharmaceutical quality control. Its presence, even at low levels (e.g., 0.1% or less), necessitates rigorous monitoring during the manufacture of tetrabenazine and its deuterated analog, deutetrabenazine, to meet stringent regulatory purity standards [6]. Synthesis typically involves controlled oxidation of tetrabenazine using mild peroxy acids (e.g., meta-chloroperbenzoic acid, mCPBA) or hydrogen peroxide catalysts. Purification poses challenges due to the polarity of the N-Oxide, often requiring specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) [6].
VMAT2 is a critical neuropharmacological target responsible for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, histamine) into synaptic vesicles within presynaptic neurons. Inhibition of VMAT2 depletes monoamine stores, a mechanism leveraged therapeutically to manage hyperkinetic movement disorders like Huntington’s disease chorea and tardive dyskinesia [1] [8]. Tetrabenazine (TBZ) is a high-affinity, reversible VMAT2 inhibitor (Ki ≈ 1.3 nM) and serves as the progenitor of clinically used agents valbenazine (prodrug of [+]-α-HTBZ) and deutetrabenazine (deuterated TBZ analogs) [1] [3] [4].
Tetrabenazine N-Oxide occupies a specific niche within this research landscape:
Table 2: Tetrabenazine N-Oxide Context within Key VMAT2 Ligands
VMAT2 Ligand | Primary Role | VMAT2 Affinity (Ki) | Significance of N-Oxide |
---|---|---|---|
Tetrabenazine (TBZ) | Parent drug; Direct inhibitor | ~1.3 nM [1] | Source molecule; N-Oxide is a metabolite/impurity |
(+)-α-Dihydrotetrabenazine (α-HTBZ) | Major active metabolite of TBZ; Active moiety of Valbenazine | ~3.96 nM [1] | N-Oxide analog not a major metabolite; SAR contrast |
Valbenazine | Prodrug (of [+]-α-HTBZ) | Low (Converted to active) | N-Oxide is a potential degradation product/impurity |
Deutetrabenazine | Deuterated TBZ analogs | Similar to TBZ | N-Oxide is a potential degradation product/impurity |
¹¹C/¹⁸F-Labeled TBZ/DTBZ | PET Imaging Agents | High (nM range) | Radiolabeled N-Oxide could be a confounding impurity |
Tetrabenazine N-Oxide | Metabolite/Impurity | Presumed Low (µM-mM) | Defines SAR limits; Key quality control analyte |
Research on Tetrabenazine N-Oxide directly supports the development of improved VMAT2 inhibitors. By delineating molecular features detrimental to binding (like the bulky, polar N-oxide group), medicinal chemists can refine compound design. This understanding aids in optimizing the core structure of next-generation VMAT2 modulators for enhanced selectivity, metabolic stability, and reduced off-target effects [1] [3] [8]. Furthermore, robust analytical methods for detecting and quantifying Tetrabenazine N-Oxide are essential for ensuring the purity, safety, and efficacy of clinically deployed VMAT2 inhibitors like valbenazine and deutetrabenazine [4] [6]. Its study exemplifies the importance of characterizing even inactive metabolites and impurities in the development and quality assurance of neurotherapeutics.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7